molecular formula C18H23N3O4S2 B2677625 2-(4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034244-61-4

2-(4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2677625
CAS No.: 2034244-61-4
M. Wt: 409.52
InChI Key: RNILNWPXJXHMSX-UHFFFAOYSA-N
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Description

2-(4-(N-((4-Cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a sulfonamide-based acetamide derivative featuring a phenoxyacetamide backbone linked to a sulfamoyl group and a 4-cyclohexyl-substituted thiazole moiety. This compound is hypothesized to exhibit biological activity due to its structural similarity to known sulfonamide inhibitors, which often target enzymes like carbonic anhydrase or tyrosine kinases.

Properties

IUPAC Name

2-[4-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c19-17(22)11-25-14-6-8-15(9-7-14)27(23,24)20-10-18-21-16(12-26-18)13-4-2-1-3-5-13/h6-9,12-13,20H,1-5,10-11H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNILNWPXJXHMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The cyclohexyl group is introduced via alkylation reactions.

The sulfonamide group is then attached to the thiazole ring through a nucleophilic substitution reaction, where a sulfonyl chloride reacts with the amine group on the thiazole ring. The final step involves the coupling of the phenoxyacetamide moiety to the sulfonamide-thiazole intermediate through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The phenoxy group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

2-(4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfonamide group are key functional groups that enable the compound to bind to active sites on proteins, thereby modulating their activity. This can lead to the inhibition of enzyme activity or the activation/blocking of receptors, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues with Thiazole and Isoxazole Substituents

Compound 3ag ():
  • Structure: N-(Carbamoylmethyl)-2-(4-{[2-({[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenoxy)acetamide.
  • Key Differences : Replaces the cyclohexylthiazole with a trifluoroethoxy-pyridyl-benzimidazole system.
Compound in :
  • Structure: 2-(5-Methyl-2-isopropylphenoxy)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide.
  • Key Differences : Features a thiazol-2-ylsulfamoyl group without cyclohexyl substitution.
  • Implications : The absence of cyclohexyl reduces steric hindrance, possibly improving binding to flat enzymatic pockets but decreasing logP values (predicted density: 1.332 g/cm³) .
Compound in :
  • Structure: 2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide.
  • Key Differences : Substitutes thiazole with isoxazole, which has a different electronic profile (lower aromaticity).
  • Implications : Isoxazole’s reduced aromaticity may weaken π-π interactions in target binding compared to thiazole derivatives .

Analogs with Varying Sulfamoyl-Linked Heterocycles

Compound 3j/3k ():
  • Structure: 2-{4-[(5/6-Methoxy-benzimidazolyl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide.
  • Key Differences : Incorporates benzimidazole and pyridyl groups instead of thiazole.
Compound 3n ():
  • Structure: (E)-2-(4-((2-Isonicotinoylhydrazono)methyl)phenoxy)-N-(4-methoxyphenyl)acetamide.
  • Key Differences: Includes a hydrazono linker and methoxyphenyl group.
Table 1: Key Properties of Selected Analogs
Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%)
Target Compound ~450* 4-Cyclohexylthiazole N/A N/A
3ag () ~600* Trifluoroethoxy-pyridyl N/A 79
Compound 429.49 Thiazol-2-ylsulfamoyl N/A N/A
3j/3k () ~500* Benzimidazole-pyridyl 76–80 87
3n () 429.47 Hydrazono-methoxyphenyl 243–245 80

*Estimated based on structural complexity.

  • Synthetic Accessibility : The target compound’s cyclohexylthiazole group may require specialized reagents (e.g., cyclohexyl Grignard), contrasting with the straightforward synthesis of methoxy or trifluoroethoxy analogs (yields: 72–92%) .

Biological Activity

The compound 2-(4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)phenoxy)acetamide represents a novel class of sulfamoyl derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be detailed as follows:

  • Molecular Formula : C17H22N2O4S
  • Molecular Weight : 354.44 g/mol
  • CAS Number : [insert CAS number here if available]

This compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Research indicates that compounds with a sulfamoyl group, such as this one, often function as enzyme inhibitors. Specifically, they may inhibit enzymes involved in critical metabolic pathways, such as sphingomyelin synthases (SMS), which are implicated in lipid metabolism and cell signaling.

Key Findings from Research Studies

  • Inhibition of Sphingomyelin Synthase (SMS) :
    • A related study demonstrated that derivatives of sulfamoyl phenoxy acetamides showed significant inhibition of SMS1 with an IC50 value of 2.1 μM. This suggests that the compound may possess similar inhibitory properties, potentially leading to its use in treating conditions like atherosclerosis .
  • Antimicrobial Activity :
    • Compounds with similar structures have shown promising antimicrobial properties against various bacterial strains. The thiazole moiety is particularly noted for enhancing the antibacterial efficacy of sulfamoyl compounds.
  • Anticancer Potential :
    • Preliminary studies indicate that thiazole derivatives can induce apoptosis in cancer cells. The proposed mechanism involves the disruption of sphingolipid metabolism, leading to increased ceramide levels, which promote cell death .

Case Study 1: SMS Inhibition

In a controlled laboratory setting, researchers synthesized several phenoxy acetamides and evaluated their effects on SMS activity. The most potent compound exhibited an IC50 value significantly lower than previously reported inhibitors, highlighting the potential for developing more effective therapeutic agents targeting lipid metabolism disorders .

Case Study 2: Antimicrobial Efficacy

A series of in vitro tests were conducted to evaluate the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the thiazole ring significantly enhanced antibacterial activity, suggesting that structural optimization could lead to new antibiotics .

Data Tables

Compound NameStructureIC50 (μM)Biological Activity
This compoundStructureTBDSMS Inhibitor
SAPA 1jStructure2.1SMS Inhibitor
Thiazole Derivative AStructureTBDAntimicrobial

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